1,2-Bis(2-bromoethoxy)benzene

Description

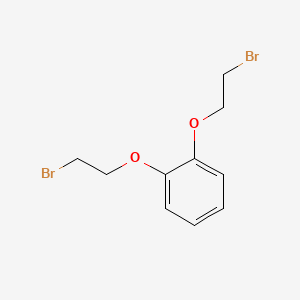

1,2-Bis(2-bromoethoxy)benzene (CAS# 136383-33-0) is an aromatic brominated ether with the molecular formula C₁₄H₁₂Br₂O₂ and a molecular weight of 324.01 g/mol . Structurally, it consists of a benzene ring substituted with two ethoxy groups, each terminated by a bromine atom. This compound is characterized by its high reactivity due to the presence of bromine atoms, which serve as excellent leaving groups in nucleophilic substitution reactions. It is commonly used as an intermediate in organic synthesis, particularly for constructing heterocycles or functionalized aromatic systems in pharmaceuticals and advanced materials .

Properties

Molecular Formula |

C10H12Br2O2 |

|---|---|

Molecular Weight |

324.01 g/mol |

IUPAC Name |

1,2-bis(2-bromoethoxy)benzene |

InChI |

InChI=1S/C10H12Br2O2/c11-5-7-13-9-3-1-2-4-10(9)14-8-6-12/h1-4H,5-8H2 |

InChI Key |

DVSPOUOWKJMGBM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)OCCBr)OCCBr |

Origin of Product |

United States |

Preparation Methods

1,2-Bis(2-bromoethoxy)benzene can be synthesized through several methods. One common synthetic route involves the reaction of 1,2-dihydroxybenzene with 2-bromoethanol in the presence of a base such as potassium carbonate . The reaction typically takes place in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

1,2-Bis(2-bromoethoxy)benzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atoms in the compound can be replaced by nucleophiles such as azide ions, leading to the formation of azidoethoxy derivatives.

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized products under specific conditions.

Reduction: Reduction reactions can convert the bromoethoxy groups to ethoxy groups or other reduced forms.

Common reagents used in these reactions include sodium azide for nucleophilic substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,2-Bis(2-bromoethoxy)benzene has a wide range of applications in scientific research:

Biology: The compound can be used in the development of bioactive molecules and as a linker in bioconjugation reactions.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1,2-Bis(2-bromoethoxy)benzene depends on its specific application. In chemical reactions, the bromoethoxy groups act as reactive sites for nucleophilic substitution, oxidation, and reduction reactions. The molecular targets and pathways involved vary based on the context of its use. For example, in bioconjugation reactions, the compound may target specific functional groups on biomolecules, facilitating the formation of covalent bonds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between 1,2-bis(2-bromoethoxy)benzene and analogous brominated ethers or aromatic derivatives:

Key Structural and Functional Differences

Core Structure: this compound features a rigid aromatic core, enhancing thermal stability compared to aliphatic analogs like 1,2-Bis(2-bromoethoxy)ethane [[12] vs. [1]]. 1,2-Bis(2-(4-bromophenoxy)ethoxy)ethane has a more complex structure with ethoxy spacers, increasing solubility in polar solvents .

Reactivity :

- Bromine in the ethoxy chain (as in This compound ) facilitates nucleophilic substitutions, whereas bromine on methyl groups (e.g., 1,2-Bis(bromomethyl)benzene ) promotes electrophilic aromatic substitution .

Material Science: Extended-chain analogs like 1,2-Bis(2-(4-bromophenoxy)ethoxy)ethane are preferred for photoresponsive materials due to their tunable chain length .

Notable Contradictions in Evidence

- Molecular Formula Discrepancy : initially lists 1,2-Bis(2-bromoethoxy)ethane as C₆H₁₂Br₂O₂ but later erroneously states C₈H₁₆Br₄O₂ in its introduction. Cross-referencing with Evidences 1, 9, and 14 confirms the correct formula is C₆H₁₂Br₂O₂ .

Research Findings and Trends

- Synthetic Utility : This compound is pivotal in forming heterocycles via condensation with diamines or aldehydes, as demonstrated in benzoxazepine synthesis .

- Safety Profile: Brominated ethers generally require careful handling due to hazards like skin irritation (H315) and acute toxicity (H302), as noted for 1,2-Bis(2-bromoethoxy)ethane .

Biological Activity

1,2-Bis(2-bromoethoxy)benzene is a chemical compound characterized by its unique structure, featuring two bromoethoxy substituents on a benzene ring. Despite its potential applications in organic synthesis and materials science, the biological activity of this compound has not been extensively documented in scientific literature. This article aims to compile existing knowledge regarding its biological properties, potential applications, and related compounds.

- Molecular Formula : C10H12Br2O2

- Molecular Weight : 324.01 g/mol

- CAS Number : 136383-33-0

The compound's structure allows for various chemical reactions, particularly nucleophilic substitution due to the presence of bromine atoms, which can interact with biological molecules.

Antimicrobial Properties

Compounds structurally related to this compound have shown potential antimicrobial activity. For instance, studies on bromo-substituted phenolic compounds revealed their effectiveness against various bacterial strains. The bromine atoms may contribute to this activity by disrupting microbial cell membranes or interfering with metabolic processes.

Anticancer Activity

Research into similar compounds has indicated potential anticancer properties. The mechanism may involve the induction of apoptosis in cancer cells or inhibition of tumor growth through various pathways. For example, brominated compounds have been shown to affect cell signaling pathways critical for cancer cell proliferation and survival .

Structural Activity Relationship (SAR)

A study analyzing biphenyl analogues of tuberculosis drugs highlighted the importance of structural modifications on biological activity. Although not directly studying this compound, it emphasizes how similar structural features can influence efficacy against pathogens .

Toxicological Considerations

In examining the toxicokinetics of related compounds like benzene, it is noted that absorption and metabolism play crucial roles in determining biological effects. For example, benzene is known to undergo metabolic activation leading to toxic metabolites that can cause genetic damage. Understanding these pathways may provide insights into the safety profile of this compound .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1,4-Bis(2-bromoethoxy)benzene | C10H12Br2O2 | Similar bromoethoxy groups at para position; different reactivity. |

| 1-Bromo-4-(2-bromoethoxy)benzene | C10H12Br3O | Contains one less bromo group; different electrophilic character. |

| 1,3-Bis(2-bromoethoxy)benzene | C10H12Br2O2 | Bromoethoxy groups at meta positions; alters steric hindrance. |

The above table illustrates how variations in substitution patterns can affect the biological activity and reactivity of related compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.